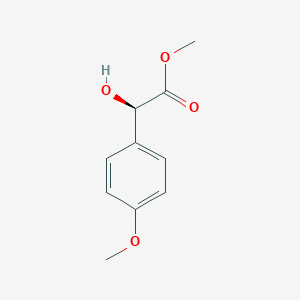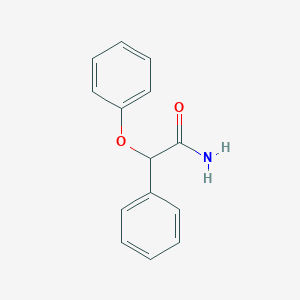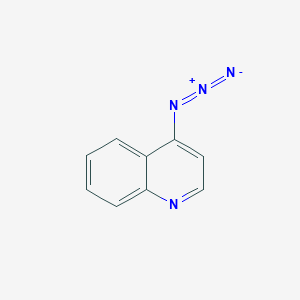
4-Azidoquinoline
Übersicht
Beschreibung
4-Azidoquinoline is a chemical compound that has been studied for its photolysis properties . It is known to undergo a series of reactions when exposed to light, leading to the formation of an azoxy compound .
Synthesis Analysis
The synthesis of 4-Azidoquinoline involves the use of 4-Nitroquinoline N-oxide, which is kept in solution with sodium azide in the dark for 2–3 days at room temperature . This process results in the formation of 4-Azidoquinoline N-oxide .Chemical Reactions Analysis
In the photolysis of 4-Azidoquinoline N-oxide, an azoxy compound is isolated as the final reaction product . This result may be ascribed to the dimerization of the intermediate nitrene to azo compound followed by oxidation of the latter with air oxygen .Physical And Chemical Properties Analysis
The molecular weight of 4-Azidoquinoline is 186.17 g/mol . It has a complexity of 327 and a topological polar surface area of 66.8 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Inhibition of Human Platelet Aggregation
A study by Malle et al. (1990) focused on synthesizing and testing various azidoquinoline derivatives, including 4-Azidoquinoline, for their ability to inhibit human platelet aggregation. These compounds showed significant activity, suggesting potential therapeutic applications in conditions related to platelet aggregation (Malle et al., 1990).
Chemical Reactions and Photolysis
Kamiya (1962) explored the reactions of the azido group in 4-azidoquinoline, including radical reactions, substitution reactions, and addition reactions, highlighting the chemical versatility of this compound (Kamiya, 1962). Another study by Sallans and Poole (2011) investigated the primary product of photolysis of 4-azidoquinoline, which can provide insights into the photochemical properties of this compound (Sallans & Poole, 2011).
Anticancer and Mutagenic Activities
Kamiya et al. (1980) prepared 4-azidoquinoline 1-oxides and related compounds to test their antitumor and mutagenic activities. Their findings contribute to the understanding of the potential therapeutic applications of 4-azidoquinoline derivatives in cancer treatment (Kamiya et al., 1980).
Photodissociation Studies
A study by Budyka et al. (2005) on the photodissociation of 4-azidoquinoline revealed insights into the quantum yields and chemical behavior of this compound under light exposure, which is crucial for understanding its stability and reactivity (Budyka et al., 2005).
Anti-inflammatory and Analgesic Properties
Research by Savini et al. (2010) reported the synthesis of new triazoles from 4-azidoquinolines, which showed notable anti-inflammatory and analgesic activities. These properties indicate potential pharmaceutical applications for pain and inflammation management (Savini et al., 2010).
Applications in Medicinal Chemistry
Studies have alsoexplored 4-azidoquinoline in the context of medicinal chemistry, particularly its role in antimalarial drugs. O’Neill et al. (2006) provided a comprehensive overview of the 4-aminoquinolines, a class to which 4-azidoquinoline is structurally related. Their work includes discussions on the chemistry, mechanism of action, and research concerning these compounds as antimalarial agents (O'Neill et al., 2006).
Synthesis and Catalysis
Marullo et al. (2015) investigated the effects of ultrasound irradiation on the copper-catalyzed azide-alkyne cycloaddition involving 4-azidoquinoline. Their research contributes to the understanding of the chemical synthesis and catalysis processes related to this compound (Marullo et al., 2015).
Potential as Antitumor Agents
Chang et al. (2009) synthesized 4-azidoquinoline derivatives and evaluated them for cytotoxicity against various cancer cell lines. Their findings suggest the potential use of these derivatives as antitumor agents (Chang et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-azidoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDKLJUWZQZNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500065 | |
| Record name | 4-Azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidoquinoline | |
CAS RN |
32112-94-0 | |
| Record name | 4-Azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



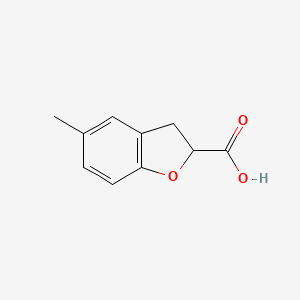
![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3382164.png)
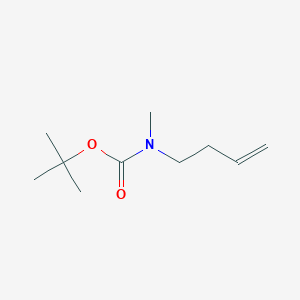
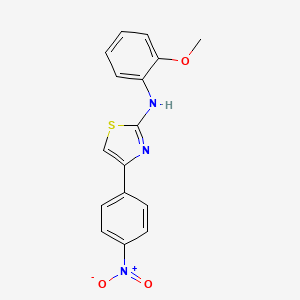
![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B3382178.png)

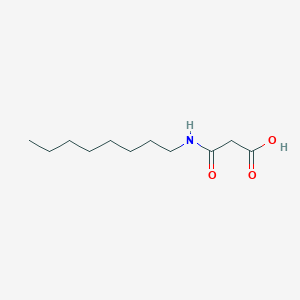


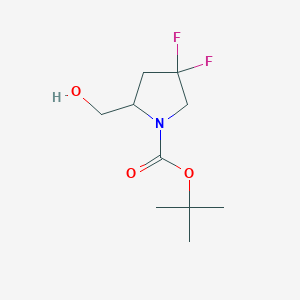
![6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B3382221.png)
